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Iodoacetamide-PEG5-azide

Cat. No.: B11928590
M. Wt: 474.29 g/mol
InChI Key: RVCJJFODINCSQX-UHFFFAOYSA-N
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Description

Evolution of Bifunctional Linkers in Chemical Biology and Material Science

Bifunctional linkers are molecules that possess two reactive functional groups, which can be identical (homobifunctional) or different (heterobifunctional). wiley-vch.desigmaaldrich.com The evolution of these linkers has been a direct response to the growing need for creating complex, well-defined molecular architectures. wikipedia.org Initially, simple homobifunctional reagents were used to cross-link proteins or immobilize them onto surfaces. researchgate.netkorambiotech.com However, these often led to undesirable side reactions like self-conjugation and polymerization. korambiotech.com

The development of heterobifunctional linkers marked a significant advancement, allowing for sequential, controlled reactions that minimize side products. researchgate.netkorambiotech.com This has been particularly impactful in chemical biology for the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over the linkage of a targeting moiety to a payload or an E3 ligase ligand is crucial. sigmaaldrich.comnih.govmdpi.com In material science, bifunctional linkers have been instrumental in the development of advanced materials such as hydrogels with tunable properties and functionalized nanoparticles for drug delivery and diagnostics. rsc.orgplos.org The ongoing evolution of these linkers involves the incorporation of features like cleavable spacers and moieties that respond to specific biological stimuli, further expanding their utility. rsc.org

Significance of Polyethylene (B3416737) Glycol (PEG) Moieties in Bioconjugation and Advanced Functionalization Strategies

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer that has become a cornerstone of bioconjugation and functionalization strategies. vulcanchem.com The incorporation of PEG chains, a process known as PEGylation, into molecules offers several advantages. The hydrophilic nature of PEG enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or proteins. vulcanchem.com Furthermore, PEGylation can increase the hydrodynamic radius of a molecule, which can extend its circulation half-life in biological systems by reducing renal clearance. vulcanchem.com

From an immunological perspective, the PEG moiety can mask antigenic sites on a protein, thereby reducing its immunogenicity. vulcanchem.com In the context of bifunctional linkers, the PEG spacer provides a flexible, water-soluble bridge between the two reactive ends, which can be crucial for maintaining the biological activity of the conjugated molecules by ensuring proper spatial orientation. vulcanchem.com The length of the PEG chain can be precisely controlled, allowing for the fine-tuning of the linker's properties to suit specific applications.

Overview of Iodoacetamide-PEG5-Azide as a Heterobifunctional Reagent for Orthogonal Reactions

This compound is a prime example of a modern heterobifunctional linker that leverages the advantageous properties of a PEG spacer. hodoodo.commedchemexpress.comscientist.com It possesses two distinct reactive groups at either end of a five-unit polyethylene glycol chain: an iodoacetamide (B48618) group and an azide (B81097) group. hodoodo.commedchemexpress.com This heterobifunctional nature allows for orthogonal ligation strategies, where each functional group can react selectively with its specific partner without interfering with the other. medchemexpress.comscientist.com

The iodoacetamide moiety is a well-established reactive group that specifically and covalently reacts with thiol groups (sulfhydryls), such as those found in the amino acid cysteine. broadpharm.comuni-muenchen.de This reaction proceeds via a nucleophilic substitution to form a stable thioether bond and is most efficient at a neutral to slightly alkaline pH. vulcanchem.com

On the other end of the molecule, the azide group is a key player in "click chemistry," a set of powerful, reliable, and selective reactions. medchemexpress.comscientist.com The azide can participate in two main types of click reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, and the strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN. medchemexpress.comscientist.com These reactions are highly efficient and bioorthogonal, meaning they can be performed in complex biological media without cross-reactivity with native functional groups. medchemexpress.comscientist.com

The combination of a thiol-reactive iodoacetamide and a bioorthogonal azide group, connected by a flexible and solubilizing PEG5 spacer, makes this compound a highly versatile tool for creating well-defined bioconjugates, functionalized materials, and complex molecular architectures like PROTACs. hodoodo.commedchemexpress.comscientist.com

Physicochemical Properties of this compound

PropertyValue
IUPAC Name N-(17-azido-3,6,9,12,15-pentaoxaheptadecyl)-2-iodoacetamide hodoodo.com
Molecular Formula C14H27IN4O6 hodoodo.com
Molecular Weight 474.29 g/mol medchemexpress.com
Canonical SMILES O=C(NCCOCCOCCOCCOCCOCCN=[N+]=[N-])CI hodoodo.com
Purity >98% hodoodo.com
Appearance To be determined hodoodo.com
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C hodoodo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27IN4O6 B11928590 Iodoacetamide-PEG5-azide

Properties

Molecular Formula

C14H27IN4O6

Molecular Weight

474.29 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-iodoacetamide

InChI

InChI=1S/C14H27IN4O6/c15-13-14(20)17-1-3-21-5-7-23-9-11-25-12-10-24-8-6-22-4-2-18-19-16/h1-13H2,(H,17,20)

InChI Key

RVCJJFODINCSQX-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CI

Origin of Product

United States

Mechanistic Basis of Reactivity in Bioorthogonal Systems

Thiols Alkylation via the Iodoacetamide (B48618) Moiety

The iodoacetamide group is a well-established reagent for the selective modification of sulfhydryl (thiol) groups, particularly those found in the cysteine residues of proteins. interchim.frwikipedia.org The reaction proceeds via an irreversible nucleophilic substitution (SN2) mechanism, resulting in a stable thioether bond. researchgate.net This covalent modification effectively "caps" the cysteine residue, preventing its participation in other reactions, such as the formation of disulfide bonds. interchim.fr

The reaction's specificity for thiols is rooted in the high nucleophilicity of the deprotonated thiol group, known as the thiolate anion (-S⁻). interchim.frthieme-connect.de The rate of the alkylation reaction is therefore highly dependent on the pKa of the cysteine residue and the pH of the reaction medium. lumiprobe.com For the reaction to proceed efficiently, the pH must be sufficiently above the pKa of the thiol to ensure a significant population of the reactive thiolate species. lumiprobe.com

Iodoacetamide is generally more specific for thiols compared to other reagents like N-ethylmaleimide (NEM), which can show greater reactivity towards amines at basic pH. broadpharm.com While iodoacetamide reacts substantially faster with thiols, side reactions can occur with other nucleophilic amino acid residues. These include histidine and lysine (B10760008) at higher pH values (above pH 7-8) and methionine, which can react independently of pH. organic-chemistry.orgwikipedia.org However, the reaction with cysteine is significantly faster than with these other residues, allowing for high selectivity under controlled conditions. thieme-connect.de The reaction is typically conducted for 20 minutes to several hours to ensure completion. organic-chemistry.orgcsic.es

The efficiency and selectivity of cysteine alkylation by iodoacetamide are critically influenced by several reaction parameters.

pH: This is the most crucial factor. The reaction is most efficient and specific for cysteines in a slightly alkaline pH range of 7.5 to 8.5. thieme-connect.denih.gov In this range, a sufficient concentration of the highly nucleophilic thiolate anion exists, while minimizing side reactions with amine groups (e.g., lysine), which become more reactive at higher pH. wikipedia.orgrsc.org At neutral or acidic pH, the rate of reaction with thiols decreases significantly as the equilibrium shifts towards the protonated, less reactive thiol form. researchgate.netlumiprobe.com

Reagent Concentration: To ensure specific labeling of cysteine residues, iodoacetamide should be used in limiting quantities or with careful control of molar excess. wikipedia.org A large excess of the reagent can lead to off-target modifications of other amino acids such as histidine, methionine, and lysine. organic-chemistry.orgwikipedia.org

Temperature and Time: Alkylation reactions are typically performed at room temperature or 37°C. interchim.frorganic-chemistry.org Higher temperatures can increase the reaction rate but may also promote side reactions and protein denaturation. The reaction time is optimized to allow for complete alkylation of the target thiols, generally ranging from 30 minutes to a few hours. wikipedia.org

Light: Iodoacetamide is light-sensitive and should be handled in the dark to prevent photolysis, which can generate reactive iodine species that may lead to unwanted side reactions, such as with tyrosine residues. thieme-connect.deorganic-chemistry.orgwikipedia.org

Table 1: Factors Influencing Iodoacetamide Alkylation of Cysteine

Parameter Optimal Range/Condition Rationale and Effects
pH 7.5 - 8.5 Maximizes the concentration of the reactive thiolate anion while minimizing side reactions with amines (lysine) and imidazoles (histidine). thieme-connect.dewikipedia.orgnih.gov
Reagent Molar Excess 5- to 300-fold (application dependent) A sufficient excess ensures complete alkylation, but very high excess can decrease selectivity, leading to modification of histidine, lysine, or methionine. organic-chemistry.orgwikipedia.org
Temperature Room Temperature to 37°C Balances reaction kinetics with protein stability. Higher temperatures can accelerate the reaction but may increase off-target reactivity. interchim.frorganic-chemistry.org
Reaction Time 20 min - 4 hours Must be sufficient for the reaction to go to completion. organic-chemistry.orgwikipedia.org

| Light | Kept in the dark | Iodoacetamide is photolabile; protection from light prevents degradation and the formation of non-specific reactive species. thieme-connect.dewikipedia.org |

Specificity and Kinetics of Thioether Bond Formation with Biological Thiols

Azide (B81097) Reactivity in Click Chemistry Frameworks

The azide moiety (-N₃) of Iodoacetamide-PEG5-azide is a key functional group for "click chemistry," a term describing reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The azide group is exceptionally stable and bioorthogonal, meaning it does not typically react with biological molecules, making it ideal for specific ligations in complex biological systems. baseclick.euacs.org It participates in two primary types of cycloaddition reactions with alkynes: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). baseclick.euacs.org

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole. mdpi.com This reaction is not spontaneous and requires a copper(I) catalyst, which dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org

The accepted mechanism is a stepwise process. mdpi.comnih.gov It begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne. orgsyn.org This step is facilitated in aqueous media and involves the coordination of the alkyne to the Cu(I) center, which significantly increases the acidity of the terminal proton. nih.govbeilstein-journals.org The azide then coordinates to the copper center, and a subsequent intramolecular cyclization forms a six-membered copper-containing ring intermediate. nih.gov This intermediate then rearranges, followed by protonolysis, to release the stable 1,4-triazole product and regenerate the Cu(I) catalyst. orgsyn.org Some studies suggest that dinuclear copper species may be involved, potentially leading to even more active catalysts. acs.orgacs.org

The success of the CuAAC reaction, particularly in biological contexts, often depends on the use of ligands to stabilize the catalytically active Cu(I) oxidation state. wikipedia.orgnih.gov Cu(I) is prone to disproportionation (to Cu(0) and Cu(II)) and oxidation by air, both of which render it inactive for catalysis. baseclick.eunih.gov

Ligands, typically nitrogen-based chelators, play a crucial role in protecting the Cu(I) ion and enhancing catalytic activity. nih.gov One of the most effective and widely used ligands is Tris(benzyltriazolylmethyl)amine (TBTA) . wikipedia.orgbaseclick.eu TBTA and its derivatives form stable complexes with Cu(I), shielding it from oxidation and preventing the formation of inactive copper aggregates. lumiprobe.combaseclick.eu This stabilization allows the reaction to proceed at low catalyst concentrations with high efficiency. acs.org Studies have shown that using a ligand like TBTA can increase the reaction speed by up to 100 times. baseclick.eu The ligand can also prevent copper ions from catalyzing the formation of reactive oxygen species, which could damage sensitive biomolecules. rsc.orgbaseclick.eu

Table 2: Key Components in CuAAC Reactions

Component Role in Reaction Common Examples
Copper Source Provides the catalytically active Cu(I) ion. Cu(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate); Cu(I) salts (e.g., CuI, CuBr). nih.gov
Ligand Stabilizes Cu(I) against oxidation/disproportionation; increases reaction rate; improves solubility. Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). nih.govbaseclick.eunih.gov
Reducing Agent Reduces Cu(II) to the active Cu(I) state and maintains its concentration. Sodium Ascorbate. nih.gov

| Reactants | The functional groups that form the triazole ring. | A terminal alkyne and an azide. |

To overcome the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. wikipedia.org This reaction is also a 1,3-dipolar cycloaddition, but it proceeds without the need for a metal catalyst. The driving force for the reaction is the high degree of ring strain in a cyclooctyne (B158145) derivative. interchim.frbroadpharm.com

The mechanism is a concerted [3+2] cycloaddition, similar to the original Huisgen cycloaddition. wikipedia.orgthieme-connect.de The energy stored in the strained alkyne ring lowers the activation energy of the reaction, allowing it to proceed at physiological temperatures. nih.gov Common strained cyclooctynes used for SPAAC include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). interchim.frbroadpharm.com The reaction of an azide with these strained alkynes is rapid and highly selective, forming a stable triazole linkage. interchim.fr The reactivity in SPAAC can be tuned by modifying the electronic properties of either the azide or the cyclooctyne. thieme-connect.denih.gov For instance, electron-withdrawing groups on the cyclooctyne can increase the reaction rate. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms

Design Principles of Strained Alkyne Partners for Catalyst-Free Reactions

The azide moiety of this compound participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of catalyst-free bioorthogonal chemistry. polysciences.commedchemexpress.com The driving force for this reaction is not a catalyst but the high ring strain inherent in its cyclooctyne reaction partner. magtech.com.cn The rational design of these strained alkynes is crucial for achieving rapid and efficient conjugation under physiological conditions. magtech.com.cn

The primary design principle revolves around creating a cyclooctyne ring that is sufficiently destabilized to react readily with an azide, yet stable enough to avoid undesirable side reactions in a complex biological milieu. magtech.com.cnnsf.gov This balance is achieved by manipulating both ring strain and the electronic properties of the cyclooctyne. acs.org

Key Design Strategies for Strained Alkynes:

Ring Strain: The distortion of the alkyne's bond angles from the ideal 180° to approximately 160° in a cyclooctyne ring creates significant angle strain. nih.govnobelprize.org This strain is released during the [3+2] cycloaddition reaction with an azide, providing a powerful thermodynamic driving force. nobelprize.orgacs.org Smaller ring sizes generally lead to greater strain and higher reactivity, but also to decreased stability. nsf.gov

Benzannulation: Fusing one or two benzene (B151609) rings to the cyclooctyne core, as seen in dibenzocyclooctyne (DIBO) and its derivatives like DBCO, increases ring strain and accelerates reaction rates compared to simple cyclooctynes. nsf.gov This strategy was among the first to significantly enhance SPAAC kinetics. acs.org

Electronic Effects: The installation of electron-withdrawing groups, such as fluorine atoms, near the alkyne bond can dramatically increase reactivity. wikipedia.org These groups lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov This electronic activation complements the activation provided by ring strain. nih.gov

Conformational Locking and Fused Ring Systems: Creating more rigid structures, for example by fusing cyclopropane (B1198618) rings to the cyclooctyne (as in bicyclo[6.1.0]non-4-yne or BCN), can pre-organize the alkyne into a reactive conformation, thus enhancing reaction rates. acs.org

Heteroatom Incorporation: Replacing carbon atoms within the cyclooctyne ring with heteroatoms like silicon has been explored to modulate strain and reactivity. nih.gov Additionally, incorporating heteroatoms into fused aromatic systems can fine-tune the electronic properties and, consequently, the reaction kinetics. acs.org

The development of these principles has led to a diverse toolkit of strained alkynes, each with a unique balance of reactivity and stability, allowing researchers to select the optimal reaction partner for the azide group on a bifunctional linker like this compound. researchgate.netrsc.org

Comparative Analysis of CuAAC and SPAAC Efficiencies in Diverse Biological Contexts

The azide group of this compound can undergo cycloaddition with an alkyne via two primary "click" chemistry pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). polysciences.commedchemexpress.com The choice between these two powerful ligation methods depends critically on the specific biological context, as their efficiencies and biocompatibility profiles differ significantly.

Kinetics and Reaction Rates: CuAAC is generally characterized by faster reaction kinetics than SPAAC. acs.org The copper(I) catalyst dramatically accelerates the reaction, with rate constants typically orders of magnitude higher than those of early-generation SPAAC reagents. acs.org However, the development of highly strained and electronically activated cyclooctynes, such as biarylazacyclooctynone (BARAC) and dibenzoazacyclooctyne (DIBAC/DBCO), has narrowed this gap, with some modern SPAAC reactions achieving rates that are highly effective for biological labeling. acs.orgresearchgate.net

Interactive Table: Comparison of Second-Order Rate Constants

Reaction TypeAlkyne PartnerAzide PartnerRate Constant (k₂) M⁻¹s⁻¹Reference
CuAACTerminal AlkyneGeneric Azide~10² - 10³ acs.org
SPAACBCNBenzyl Azide0.07 nih.gov
SPAACDBCOBenzyl Azide0.24 - 0.31 nih.gov
SPAACDBCOAzidolysine-containing peptide0.34 researchgate.net
SPAACBARACBenzyl Azide0.96 nih.gov

Biocompatibility and Cellular Applications: The primary advantage of SPAAC is its superior biocompatibility for in vivo and live-cell applications. acs.orginterchim.fr It eliminates the need for the copper catalyst, which is known to be cytotoxic. nih.gov Even with the use of copper-chelating ligands like THPTA and BTTAA designed to mitigate toxicity, the potential for copper ions to disrupt cellular processes or generate reactive oxygen species remains a concern, particularly in applications requiring long-term cell viability. acs.orgnih.gov

In contrast, for in vitro applications such as proteomics, where cell viability is not a factor post-lysis, CuAAC often emerges as the preferred method. nih.gov Studies comparing the two for labeling O-GlcNAcylated proteins in cell lysates found that CuAAC provided higher labeling efficiency and identified a greater number of proteins. nih.govresearchgate.net This superior performance in vitro is attributed to its faster kinetics and potentially lower background, as some strained alkynes used in SPAAC can exhibit off-target reactivity with thiols on cysteine residues. nih.gov

Specificity and Off-Target Reactions: While both reactions are highly specific, the high reactivity of some strained alkynes can lead to non-specific labeling. For instance, reactions with free cysteine residues in proteins have been reported as a potential side reaction for SPAAC in complex proteomes. nih.gov CuAAC, when performed under optimized conditions with appropriate ligands, generally exhibits very high specificity for the azide-alkyne ligation. acs.org

Principles of Orthogonal Reactivity and Strategic Application of Bifunctional Compounds

This compound is a heterobifunctional crosslinker, a class of reagents designed with two different reactive groups to connect distinct molecular entities. polysciences.comscbt.com The strategic power of this compound lies in the principle of orthogonal reactivity. This principle dictates that each reactive group on the linker reacts with its specific functional partner under distinct conditions, without interfering with or cross-reacting with the other group or its partner. rsc.org This allows for precise, sequential, and controlled bioconjugation strategies. korambiotech.com

In this compound, the two orthogonal reactive ends are:

The Iodoacetamide Group: This moiety is a thiol-reactive group. It selectively forms a stable thioether bond with the sulfhydryl group of cysteine residues on proteins and peptides under mild, slightly alkaline pH conditions. polysciences.comspirochem.com

The Azide Group: This group is inert to most biological functional groups, including thiols. axispharm.com It is specifically designed to react with an alkyne partner through "click chemistry," either the copper-catalyzed CuAAC or the catalyst-free SPAAC. polysciences.commedchemexpress.com

The strategic application of this compound leverages this orthogonality. A typical two-step process involves first reacting the iodoacetamide end with a cysteine-containing protein. polysciences.com After this initial conjugation and removal of any unreacted linker, the now protein-tethered azide group is available for a second, independent reaction. rsc.org This second step can involve "clicking" the azide to a molecule bearing an alkyne or a strained alkyne. This second molecule could be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification, a drug molecule for targeted delivery, or another biomolecule to study protein-protein interactions. youtube.comthermofisher.com

The polyethylene (B3416737) glycol (PEG5) spacer arm that separates the iodoacetamide and azide groups serves several important functions. It enhances the water solubility of the linker and the resulting conjugate, which is crucial for reactions in aqueous biological buffers. scbt.combiochempeg.com The spacer also provides flexibility and reduces steric hindrance, allowing both reactive ends to efficiently access their respective targets. youtube.com Studies have shown that the presence of a PEG linker can enhance reaction rates in bioconjugation. rsc.org

This orthogonal, two-stage approach afforded by heterobifunctional linkers like this compound is critical for creating well-defined bioconjugates and minimizing the formation of undesirable products like homodimers or polymers, which can occur when using homobifunctional crosslinkers in a single-step reaction. korambiotech.comyoutube.com This precision is essential for applications ranging from the construction of antibody-drug conjugates to the site-specific labeling of proteins for advanced biochemical and cellular analysis. biochempeg.commorressier.com

Applications in Advanced Bioconjugation and Molecular Probe Development

Site-Specific Labeling and Functionalization of Biomolecules

The ability to precisely introduce modifications at specific sites on biomolecules is crucial for understanding their function and for developing targeted therapeutics. Iodoacetamide-PEG5-azide facilitates this by leveraging the specific reactivity of its functional groups.

Protein Labeling and Engineering Strategies Utilizing this compound

The iodoacetamide (B48618) group of the linker reacts specifically with the thiol group of cysteine residues in proteins under mild pH conditions (typically pH 7.0-8.5), forming a stable thioether bond. vulcanchem.comthermofisher.com Cysteine is a relatively rare amino acid, and its strategic introduction into a protein's sequence via site-directed mutagenesis allows for precise control over the location of the modification. rsc.orgescholarship.org This strategy is fundamental to various protein engineering applications.

Once the linker is attached to the protein via the cysteine residue, the terminal azide (B81097) group becomes available for "click chemistry" reactions. medchemexpress.comscientist.com The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring with an alkyne-containing molecule. medchemexpress.comscientist.comnih.gov Alternatively, the azide can react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through strain-promoted azide-alkyne cycloaddition (SPAAC), which has the advantage of not requiring a cytotoxic copper catalyst and is thus suitable for live-cell applications. medchemexpress.comscientist.com

This dual-reactivity allows for the attachment of a wide array of functionalities to a protein, including:

Fluorophores: For tracking protein localization and dynamics in living cells. vulcanchem.com

Biotin (B1667282): For affinity purification and detection of proteins. nih.govchemrxiv.org

Therapeutic agents: To create antibody-drug conjugates (ADCs) that deliver a cytotoxic payload specifically to cancer cells. vulcanchem.comselleckchem.com

Other biomolecules: To create well-defined protein-protein or protein-peptide conjugates.

The PEG5 spacer plays a critical role by increasing the hydrophilicity and biocompatibility of the resulting conjugate, which can improve solubility and reduce non-specific binding. vulcanchem.comjenkemusa.com

Table 1: Key Reactions in Protein Labeling with this compound

Reaction TypeReactive GroupsProductKey Features
Thiol-alkylation Iodoacetamide + Cysteine (-SH)Thioether bondSite-specific at cysteine residues; stable covalent bond. thermofisher.comaxispharm.com
CuAAC Click Chemistry Azide + Terminal AlkyneTriazole ringHigh efficiency and specificity; requires copper catalyst. medchemexpress.comscientist.comnih.gov
SPAAC Click Chemistry Azide + Strained Alkyne (e.g., DBCO, BCN)Triazole ringCopper-free; suitable for live-cell applications. medchemexpress.comscientist.com

Nucleic Acid Modification and Tagging Methodologies for Research Probes

While less common than protein modification, this compound can also be used to label nucleic acids. This typically requires the introduction of a thiol group into the DNA or RNA strand during synthesis. This can be achieved by incorporating a thiol-modified phosphoramidite (B1245037) at a specific position in the oligonucleotide sequence.

Once the thiol-modified nucleic acid is synthesized, it can be reacted with this compound to attach the linker. The azide group can then be used in subsequent click chemistry reactions to conjugate fluorescent dyes, quenchers, or other functional molecules. biotium.com This approach is valuable for creating probes for various research applications, including:

Fluorescence in situ hybridization (FISH): To visualize the location of specific DNA or RNA sequences within cells.

Förster Resonance Energy Transfer (FRET): To study nucleic acid conformation and interactions.

Pull-down assays: To isolate and identify nucleic acid binding partners.

Development of Advanced Molecular Probes for Chemical Biology Research

The unique properties of this compound make it an ideal building block for the creation of sophisticated molecular probes that can be used to investigate complex biological processes.

Fluorescent Probe Engineering for Bioimaging Applications and Cellular Studies

By combining this compound with a fluorescent dye that has an alkyne handle, researchers can create highly specific fluorescent probes for bioimaging. vulcanchem.com The iodoacetamide moiety allows the probe to be targeted to a specific cysteine-containing protein of interest. The PEG5 linker helps to maintain the brightness of the fluorophore by preventing quenching and aggregation.

These engineered probes enable a wide range of cellular studies, such as:

Visualizing protein localization and trafficking: Tracking the movement of a protein within a cell or its transport between different cellular compartments.

Monitoring protein-protein interactions: Using techniques like FRET to determine if two proteins are in close proximity.

Studying enzyme activity: Designing probes that change their fluorescence properties upon enzymatic cleavage or modification.

Affinity Probe Design for Investigating Biomolecular Interactions and Target Engagement

Affinity probes are essential tools for identifying the binding partners of a particular molecule and for confirming that a drug is engaging its intended target within a cell. This compound can be used to construct such probes by linking a small molecule of interest to a reporter tag, such as biotin.

The process typically involves:

Synthesizing an analog of the small molecule that contains an alkyne group.

Reacting this alkyne-modified molecule with this compound via click chemistry.

Using the iodoacetamide end of the resulting conjugate to attach a biotin tag.

This creates a probe that can be used in pull-down experiments to isolate and identify the proteins that bind to the small molecule. This approach is invaluable for target validation and for understanding the mechanism of action of drugs.

Construction of Designed Protein Degraders and Targeted Conjugates

A particularly exciting application of this compound is in the construction of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comscientist.commedchemexpress.com PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein, while the other binds to an E3 ubiquitin ligase. medchemexpress.comjenkemusa.com This brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. medchemexpress.com

This compound is an ideal linker for creating PROTACs that target proteins with a reactive cysteine residue. vulcanchem.com The iodoacetamide group can be used to attach the PROTAC to the target protein, while the azide group can be used to click on a ligand for an E3 ligase, such as pomalidomide (B1683931) or a VHL ligand. vulcanchem.comtocris.com The PEG5 spacer provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase. vulcanchem.comjenkemusa.com This technology holds great promise for the development of new therapeutics that can target previously "undruggable" proteins.

This compound as a Linker Component in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's own protein disposal system—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. axispharm.com A PROTAC molecule is composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the PROTAC's efficacy, selectivity, and stability. axispharm.com

This compound serves as a valuable building block in the synthesis of PROTACs. medchemexpress.comdcchemicals.combiotechhubafrica.co.zadcchemicals.com Its utility lies in its dual-reactive nature, which allows for a modular and convergent synthetic approach.

Strategic Assembly of PROTACs:

Cysteine-Directed Conjugation: The iodoacetamide group can be used to attach the linker to a target protein ligand or an E3 ligase ligand that has been engineered to contain a reactive cysteine residue. This covalent and site-specific attachment ensures a stable connection. polysciences.com

Click Chemistry for Final Assembly: The azide end of the linker is then available for a click chemistry reaction, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com This allows for the efficient attachment of the second ligand (which would be pre-functionalized with an alkyne group). This modular strategy is highly advantageous for creating libraries of PROTACs with varying linker lengths, compositions, or attachment points to optimize degradation activity. nih.gov

The PEG5 component of the linker imparts hydrophilicity, which can improve the solubility and cell permeability of the often large and complex PROTAC molecule. axispharm.comprecisepeg.com The flexibility of the PEG chain is also crucial for allowing the two ends of the PROTAC to simultaneously bind to the target protein and the E3 ligase, facilitating the formation of a productive ternary complex necessary for ubiquitination and subsequent degradation. axispharm.comnih.gov

Table 1: Research Findings on the Role of PEG Linkers in PROTACs

FeatureResearch FindingSignificance in PROTAC DesignSource
Solubility PEG linkers increase the water solubility of PROTACs.Enhances compatibility with biological systems and can improve cell permeability, potentially leading to better oral absorption. axispharm.comprecisepeg.comjenkemusa.com
Ternary Complex Formation The length and flexibility of the linker are critical for stabilizing the ternary complex between the target protein, PROTAC, and E3 ligase.A well-designed linker ensures efficient protein tagging and subsequent degradation. axispharm.com
Degradation Efficiency Linker length directly influences the degradation efficiency (DC50) of the PROTAC.The ability to easily tune linker length with components like this compound allows for the optimization of potency. jenkemusa.comnih.gov
Synthetic Versatility Bifunctional linkers with azide and another reactive group enable rapid and modular assembly of PROTAC libraries.Facilitates the exploration of structure-activity relationships to identify the most effective degrader molecules. nih.govjenkemusa.com

Strategic Integration in the Design of Advanced Antibody-Drug Conjugates (ADCs) for Research

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. biochempeg.com The linker in an ADC is a crucial element that connects the antibody to the payload, and its design impacts the stability, efficacy, and pharmacokinetic properties of the entire conjugate. researchgate.net

This compound is strategically integrated into the design of research-grade ADCs, particularly for site-specific conjugation. The development of ADCs has moved towards creating more homogeneous products, where the drug is attached at specific, pre-defined sites on the antibody, leading to a consistent drug-to-antibody ratio (DAR). nih.gov

Role in Site-Specific ADC Construction:

Thiol-Reactive Conjugation: The iodoacetamide group allows for covalent attachment to thiol groups (-SH). In ADC research, this is often used to target cysteine residues. These can be naturally occurring cysteines made available by reducing interchain disulfide bonds or, more advancedly, cysteine residues engineered into the antibody sequence at specific locations. acs.orgvulcanchem.com This site-specific conjugation ensures a precisely controlled DAR.

Payload Attachment via Click Chemistry: Once the linker is attached to the antibody, its terminal azide group provides a bio-orthogonal handle for attaching the cytotoxic payload. The payload is synthesized separately with a compatible alkyne group. The antibody-linker and the alkyne-payload are then joined using a click reaction. This two-step approach is highly efficient and prevents the sensitive antibody from being exposed to harsh reaction conditions that might be needed for direct payload attachment.

Table 2: Research Data on Thiol-Reactive Linker Chemistries in Bioconjugation

ParameterObservationRelevance to this compoundSource
Reaction Selectivity Iodoacetamide groups selectively react with thiol groups to form stable thioether bonds.Ensures conjugation occurs specifically at cysteine residues, enabling site-specific ADC and probe development. polysciences.com
Click Chemistry Compatibility Azide groups enable highly efficient and bio-orthogonal click reactions (CuAAC or SPAAC) with alkynes.Allows for a modular, two-step conjugation strategy, protecting sensitive biomolecules like antibodies. polysciences.commedchemexpress.com
Phosphine (B1218219) Quenching PEG-azides can be used to quench phosphine-based reducing agents like TCEP in situ.In ADC production, this improves subsequent maleimide (B117702) (or iodoacetamide) conjugation efficiency by removing interfering reducing agents. acs.org
Conjugation Efficiency Treatment of phosphine-reduced protein with PEG-azides before adding a thiol-reactive payload leads to improved levels of conjugation.This principle suggests that using an azide-terminated linker could enhance the overall efficiency of the conjugation process. acs.org

Applications in Quantitative Proteomics and Chemical Proteomics

Activity-Based Protein Profiling (ABPP) with Iodoacetamide-PEG5-Azide Probes

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional status of enzymes and other proteins directly in complex biological systems. This compound serves as a versatile broad-spectrum ABPP probe. The iodoacetamide (B48618) "warhead" irreversibly alkylates reactive cysteine residues, whose elevated nucleophilicity often correlates with a functional role. The azide (B81097) group functions as a bioorthogonal handle, allowing for subsequent ligation to a reporter tag (e.g., biotin (B1667282) or a fluorophore) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."

The chemical environment surrounding a cysteine residue dictates its pKa and, consequently, its nucleophilicity. Cysteines located within enzyme active sites, allosteric binding pockets, or metal-coordination centers often exhibit unusually low pKa values, rendering them "hyper-reactive" towards electrophilic probes like iodoacetamide. By treating a proteome with this compound under native conditions, it is possible to selectively label this functionally important subset of the cysteinome.

Subsequent proteomic analysis identifies the specific proteins and the exact sites of modification, providing a global snapshot of proteome-wide cysteine reactivity. Research has utilized such probes to build comprehensive maps of reactive cysteines in various organisms and cell types. For example, studies have successfully identified hundreds to thousands of reactive cysteines in human cell lines, revealing novel functional sites on proteins previously not known to possess specialized cysteine functions. These identified sites include catalytic residues in metabolic enzymes, regulatory cysteines in signaling proteins, and cysteines involved in protein-protein interactions.

The table below presents a representative dataset, derived from studies using iodoacetamide-based probes, illustrating the types of proteins and specific cysteine residues that can be identified as highly reactive.

Table 1: Representative Reactive Cysteine Sites Identified Using Iodoacetamide-Based Probes
Protein (Human)UniProt IDModified CysteineKnown or Inferred Function of Cysteine
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)P04406Cys152Catalytic active site residue
Peroxiredoxin-1 (PRDX1)Q06830Cys52Peroxidatic cysteine, redox regulation
Protein disulfide-isomerase (PDI)P07237Cys397Active site residue in thioredoxin domain
Caspase-3 (CASP3)P42574Cys163Catalytic nucleophile in active site
Tyrosine-protein phosphatase non-receptor type 1 (PTPN1)P18031Cys215Catalytic nucleophile in active site

The successful identification of probe-labeled peptides from a complex proteome requires a robust multistep workflow:

Proteome Labeling: A native cell lysate or tissue homogenate is incubated with this compound. The probe covalently attaches to accessible and reactive cysteine residues.

Click Chemistry Ligation: Following the removal of excess probe, the azide-modified proteome is reacted with an alkyne-functionalized reporter tag. For enrichment purposes, Biotin-alkyne is the most common choice. This reaction creates a stable triazole linkage, attaching a biotin molecule to every probe-labeled protein.

Streptavidin Affinity Purification: The biotinylated proteins are selectively captured from the complex mixture using streptavidin-coated agarose (B213101) or magnetic beads. This step is critical as it significantly reduces sample complexity by enriching only the proteins that reacted with the initial probe. Unlabeled proteins are washed away.

On-Bead Proteolytic Digestion: While still bound to the streptavidin beads, the enriched proteins are digested into smaller peptides, typically using the protease Trypsin. This digestion cleaves proteins C-terminal to lysine (B10760008) and arginine residues, generating a pool of peptides.

LC-MS/MS Analysis: The resulting peptides are eluted from the beads and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During analysis, the mass spectrometer measures the mass-to-charge ratio of the peptides. The presence of the this compound modification (plus the remnant of the click reagent) adds a specific mass shift to the cysteine-containing peptide, allowing for its confident identification. Fragmentation of the modified peptide in the MS/MS scan confirms the precise location of the modification on the peptide sequence.

Identification and Characterization of Reactive Cysteine Residues in Proteomes

Multiplexed Proteomic Tagging Methodologies for Enhanced Identification Confidence

The modular nature of PEG-based probes allows for sophisticated multiplexing strategies that enhance the confidence of identification and enable quantitative comparisons between samples. These methods leverage the synthesis of homologous probes with PEG linkers of varying lengths.

Single-Sequence Identification (SSI) is a powerful method designed to reduce false-positive identifications in chemical proteomics. The strategy relies on labeling a single biological sample with a pair of chemically identical but mass-differentiated probes. For instance, a proteome can be split into two aliquots; one is labeled with this compound, and the other is labeled with a homologous probe such as Iodoacetamide-PEG3-azide.

After labeling, the two samples are recombined and processed together through the click chemistry, enrichment, and LC-MS/MS analysis pipeline. In the mass spectrometer, a genuinely modified peptide will appear not as a single peak but as a characteristic doublet—two peaks separated by a precise mass difference corresponding to the mass difference between the two PEG linkers (in this case, two ethylene (B1197577) glycol units). This unique signature is computationally easy to detect and serves as a stringent filter, as it is highly improbable that two unrelated peptides would coincidentally exhibit this exact mass separation. This drastically improves the signal-to-noise ratio and the confidence in identifying modified peptides.

Table 2: Illustration of the Single-Sequence Identification (SSI) Mass Signature
ProbeLinker StructureMass of Linker + Iodoacetamide Fragment (Da)Resulting Peptide MassMass Difference (Δm)
Iodoacetamide-PEG3-azide-(CH₂CH₂O)₃-~316.1Mass(Peptide) + 316.1~88.1 Da (Mass of 2x C₂H₄O)
This compound-(CH₂CH₂O)₅-~404.2Mass(Peptide) + 404.2
Note: Exact masses may vary based on isotopic composition and specific fragmentation during MS analysis. The mass difference is the key identifier.

The same principle of using mass-differentiated tags can be extended to perform quantitative comparative proteomics. This approach, often termed "light" vs. "heavy" labeling, is used to compare cysteine reactivity between two different biological states (e.g., control vs. drug-treated cells).

In this experimental design, the control proteome is labeled with the "light" probe (e.g., Iodoacetamide-PEG3-azide), while the experimental proteome is labeled with the "heavy" probe (e.g., this compound). The samples are then mixed in a 1:1 ratio, and the combined sample is subjected to the standard ABPP workflow. In the resulting mass spectrum, each modified peptide will appear as a pair of peaks. The ratio of the intensities of the "heavy" peak to the "light" peak for a given peptide directly reflects the relative reactivity of that specific cysteine in the experimental state versus the control state. A decrease in the ratio indicates that a drug or cellular perturbation has reduced the accessibility or reactivity of the cysteine, potentially through direct binding or an induced conformational change.

Table 3: Example Data from a Comparative Proteomics Study Using Homologous PEG-Azide Tags
ProteinCysteine SiteIntensity Ratio (Heavy/Light)Interpretation
Target Protein ACys1230.15Reactivity strongly decreased (e.g., drug target engagement)
Housekeeping Protein BCys451.02No change in reactivity (unaffected by treatment)
Signaling Protein CCys2890.48Reactivity moderately decreased (e.g., allosteric effect)
Metabolic Enzyme DCys772.50Reactivity increased (e.g., conformational change exposing the cysteine)

Single-Sequence Identification (SSI) Strategies for Modified Peptides

Investigation of Protein Post-Translational Modifications

This compound is a valuable tool for indirectly profiling endogenous, cysteine-based post-translational modifications (PTMs). The probe's reaction is contingent on the cysteine thiol being in a free, reduced state. If a cysteine is occupied by a PTM such as S-glutathionylation, S-nitrosylation, or involved in a disulfide bond, it is protected from alkylation by the iodoacetamide probe.

This principle enables a differential labeling strategy to map the sites of such PTMs. A proteome is divided into two aliquots. The first aliquot is treated directly with this compound to label all accessible, unmodified cysteines. The second aliquot is first treated with a specific chemical reagent to reverse the PTM of interest (e.g., a reducing agent like Dithiothreitol (DTT) to break disulfide bonds, or mercuric chloride followed by a reductant to cleave S-nitrosylation) and is then labeled with the probe.

By quantitatively comparing the labeling profiles of the two samples, cysteines that were sites of the PTM can be identified. A cysteine that shows significantly increased labeling in the second (reagent-treated) aliquot compared to the first was likely occupied by the PTM, which prevented its initial labeling. This competition-based approach has been successfully applied to globally map sites of S-sulfenylation, S-nitrosylation, and other redox-based modifications, providing critical insights into cellular signaling and oxidative stress pathways.

Analysis of O-GlcNAcylation and Other Thiol-Linked Modifications

The analysis of post-translational modifications (PTMs) is a key area of proteomics, and this compound serves as a versatile reagent in these studies, particularly for modifications involving cysteine thiols.

The true utility of this compound is in the direct analysis of thiol-linked modifications. Many important regulatory PTMs occur on cysteine residues, including S-nitrosylation, S-glutathionylation, and the formation of disulfides. A common strategy to study these modifications is the "biotin-switch" or tag-based reductive switch-labeling method. nih.gov this compound is well-suited for this approach, which can be adapted for various thiol modifications.

General Workflow for Thiol-Linked PTM Analysis:

Blocking: All free, reduced thiols in a protein lysate are irreversibly blocked with a standard alkylating agent, such as N-ethylmaleimide (NEM). nih.gov

Selective Reduction: The specific thiol-linked PTM of interest is selectively cleaved. For example, S-nitrosylated cysteines can be selectively reduced using ascorbate. nih.gov

Labeling: The newly exposed thiol groups are then specifically labeled with this compound.

Click Chemistry & Analysis: The azide handle is then conjugated to an alkyne-biotin tag for affinity purification of the modified proteins or peptides, followed by identification and quantification by mass spectrometry.

This methodology allows researchers to specifically enrich and identify proteins that carry a particular thiol-based PTM, providing insights into cellular signaling pathways and redox regulation.

Methodologies for Assessing Protein Thiol Redox State Dynamics and Profiling

The reversible oxidation of cysteine thiols is a fundamental mechanism in redox signaling and a hallmark of oxidative stress. This compound is a key reagent in several powerful methodologies designed to profile the dynamics of the thiol redox proteome. These methods aim to quantify the oxidation state of cysteine residues across thousands of proteins simultaneously.

One of the principal strategies is thiol reactivity-based profiling . This approach leverages the fact that only reduced cysteines are reactive towards alkylating agents like iodoacetamide. By comparing the labeling pattern of a proteome under different conditions (e.g., control vs. treated with an oxidizing agent), changes in the redox state of specific cysteines can be inferred.

A typical workflow involves the following steps:

Cell or tissue samples from different conditions are lysed.

Reduced thiols in the lysates are labeled with an alkyne-functionalized iodoacetamide probe.

The labeled proteins are then subjected to click chemistry, where an azide-reporter tag (e.g., azide-biotin) is attached.

The biotinylated proteins are enriched using streptavidin beads, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites.

A decrease in labeling at a specific cysteine site in an oxidant-treated sample compared to a control sample indicates that this cysteine has become oxidized.

Another powerful technique is Click PEGylation , which is used to visualize and quantify changes in protein thiol redox state by gel electrophoresis. researchgate.netnih.gov This method is particularly useful for validating findings from large-scale proteomics studies on specific target proteins.

Click PEGylation Redox Assay Workflow:

Blocking of Reduced Thiols: In the "Click-PEGOX" protocol, which assesses oxidized thiols, all reduced thiols in a sample are first blocked with an alkylating agent like N-ethylmaleimide (NEM). researchgate.netnih.gov

Reduction of Oxidized Thiols: Reversibly oxidized thiols (e.g., disulfides, sulfenic acids) are then reduced back to their free thiol form using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). researchgate.netnih.gov

Labeling with Clickable Probe: These newly exposed thiols are then labeled with a clickable probe, such as a maleimide-alkyne or iodoacetamide-alkyne.

PEGylation via Click Chemistry: An azide-functionalized PEG molecule (e.g., Azide-PEG-5kDa) is attached to the alkyne handle via click chemistry. researchgate.netnih.gov

Analysis: The addition of the large PEG molecule causes a significant mass shift, allowing the oxidized and reduced forms of the protein to be separated by SDS-PAGE and visualized by Western blot. The relative intensities of the shifted (oxidized) and unshifted (reduced) bands can be quantified to determine the percentage of oxidized protein. nih.govthermofisher.com

The following table summarizes the key steps in these methodologies.

MethodologyStep 1: Initial BlockingStep 2: ReductionStep 3: LabelingStep 4: AnalysisPrimary Output
Thiol Reactivity Profiling Not applicable (direct labeling of reduced thiols)Not applicableLabel reduced thiols with Iodoacetamide-AlkyneClick chemistry to Azide-Biotin, enrichment, and LC-MS/MSQuantitative profile of thousands of reactive cysteines across the proteome.
Click-PEGOX Assay Block reduced thiols with N-ethylmaleimide (NEM)Reduce oxidized thiols with TCEP/DTTLabel nascent thiols with Alkyne probeClick chemistry to Azide-PEG, SDS-PAGE, and Western BlotQuantification of the redox state of a specific target protein. researchgate.netnih.gov

These quantitative proteomics and chemical proteomics methodologies, enabled by reagents like this compound, provide deep insights into the complex roles of cysteine modifications and redox signaling in health and disease. They allow for the identification of specific proteins and cysteine sites that are sensitive to redox changes, paving the way for a better understanding of disease mechanisms and the development of novel therapeutic strategies.

Applications in Advanced Materials Science and Surface Engineering

Fabrication of Bioinspired Hydrogels via Thiol-Ene Click Chemistry

Hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, are extensively used in biomedical applications due to their similarity to natural tissues. nih.gov Thiol-ene click chemistry has emerged as a powerful method for creating hydrogels with well-defined structures and properties. nih.govulb.ac.be This type of reaction is often initiated by light (photo-click chemistry) and offers excellent control over the gelation process. nih.gov

In this context, the iodoacetamide (B48618) group of Iodoacetamide-PEG5-azide can be used to anchor the molecule to thiol-containing polymers, while the azide (B81097) group remains available for subsequent "click" reactions. For instance, a thiol-containing polymer can be reacted with this compound. The resulting azide-functionalized polymer can then be cross-linked with a polymer containing an alkyne group through a click reaction to form a hydrogel. This approach allows for the creation of hydrogels with tailored mechanical properties and degradation profiles, which is crucial for applications like tissue engineering and drug delivery. ulb.ac.benih.gov The use of PEG linkers, such as the one in this compound, can also enhance the biocompatibility and water-retention capacity of the resulting hydrogels. researchgate.net

Table 1: Key Features of Thiol-Ene Click Chemistry for Hydrogel Fabrication

Feature Description
Biocompatibility Reactions can be performed under mild, physiological conditions, which is essential for encapsulating live cells. nih.govnih.gov
Reaction Kinetics The reactions are typically fast and efficient, allowing for rapid hydrogel formation. ulb.ac.be
Control over Properties The mechanical strength and degradation of the hydrogel can be precisely controlled by adjusting the concentration and type of reactants. ulb.ac.be
Versatility A wide range of natural and synthetic polymers can be functionalized with thiol or ene groups for use in this chemistry. ulb.ac.be

Functionalization of Polymeric and Inorganic Nanomaterials for Research Applications

The surface functionalization of nanoparticles is a critical step in preparing them for various research applications, including targeted drug delivery and bioimaging. nih.gov this compound serves as a versatile linker for attaching a wide range of molecules to the surface of both polymeric and inorganic nanoparticles.

For polymeric nanoparticles, the process often involves incorporating functional groups into the polymer structure that can react with the iodoacetamide end of the linker. utoronto.ca For example, if a polymer has thiol groups on its surface, it can be readily conjugated with this compound. The azide groups now present on the nanoparticle surface can be used to attach other molecules, such as targeting ligands or fluorescent dyes, via click chemistry. polysciences.comclinisciences.com This method has been used to attach peptides to nanoparticles to target specific cell surface receptors. utoronto.ca

In the case of inorganic nanoparticles, such as gold nanoparticles or carbon nanotubes, their surfaces can be first modified to introduce thiol groups. nih.govmdpi.com These thiol-modified surfaces can then be reacted with this compound. Subsequently, the azide-functionalized nanoparticles can be conjugated with other molecules using click chemistry. This strategy allows for the creation of multifunctional inorganic nanomaterials with precise control over the attached molecules. mdpi.com

Table 2: Research Findings on Nanoparticle Functionalization

Nanomaterial Type Functionalization Strategy Research Application
Polymeric Nanoparticles Self-assembly of polymers with azide groups, followed by click chemistry with alkyne-modified peptides. utoronto.ca Targeted drug delivery to cancer cells. nih.gov
Inorganic Nanoparticles (e.g., Carbon Nanotubes) Silanization to introduce azide groups, followed by strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-functionalized molecules. mdpi.com Development of biosensors for real-time detection of biomolecules. mdpi.com

Surface Modification of Biomaterials for Enhanced Biocompatibility and Stability in Research Constructs

The interaction between a biomaterial and the surrounding biological environment is largely governed by its surface properties. numberanalytics.com Surface modification is therefore a key strategy to improve the biocompatibility and long-term stability of medical implants and research constructs. researchgate.netnih.gov this compound can be used to create surfaces that resist non-specific protein adsorption and cell adhesion, which are often the initial steps in the foreign body response. biomaterials.org

The PEG portion of the molecule is well-known for its ability to create a hydrophilic layer that repels proteins. researchgate.net By attaching this compound to a biomaterial surface, a dense layer of PEG chains can be formed. The iodoacetamide group can be used to covalently attach the linker to surfaces that have been pre-functionalized with thiol groups. The terminal azide group can then be used to attach other bioactive molecules, such as cell-adhesive peptides or growth factors, to elicit a specific biological response. numberanalytics.com This dual functionalization allows for the creation of "bio-interactive" surfaces that can actively guide tissue regeneration while minimizing undesirable inflammatory reactions. numberanalytics.com

Table 3: Techniques for Surface Modification of Biomaterials

Technique Description
Covalent Grafting The direct chemical bonding of molecules, such as this compound, to the biomaterial surface. This provides a stable and long-lasting modification. nih.gov
Self-Assembled Monolayers (SAMs) The spontaneous organization of molecules on a surface to form a well-ordered, single-molecule-thick layer. researchgate.net
Photoreactive Polymer Coating Using polymers with photoreactive groups, such as phenylazide, to covalently bind the polymer to the surface upon UV irradiation. biomaterials.org

Future Perspectives and Emerging Research Avenues

Exploration of Novel Bioorthogonal Chemistries Integrating Iodoacetamide-PEG5-Azide Frameworks

The azide (B81097) moiety of this compound is a versatile functional group for bioorthogonal chemistry, which allows for chemical reactions to occur in complex biological environments without interfering with native processes. nih.govnih.gov While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most established reactions, research is expanding into novel chemistries to enhance reaction kinetics, efficiency, and biocompatibility. nih.govacs.org

Future research is focused on overcoming the limitations of current methods, such as the cytotoxicity of copper catalysts in CuAAC, which restricts its use in living cells. acs.orgacs.org Innovations in SPAAC involve the development of more reactive, yet stable, cyclooctyne (B158145) partners. These "second-generation" cyclooctynes are engineered to increase the ring strain and lower the activation energy of the reaction, leading to significantly faster kinetics. acs.orgwikipedia.org

Key Developments in Azide-Reactive Chemistries:

Bioorthogonal ReactionKey Features & InnovationsRelevance to this compound
Staudinger Ligation An early bioorthogonal reaction between an azide and a phosphine (B1218219) to form an amide bond. nih.govnih.gov It is copper-free but can have slower kinetics compared to click reactions. acs.orgProvides a copper-free alternative for conjugating the azide moiety, suitable for sensitive biological systems where metal catalysis is undesirable.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A copper-free click reaction using strained alkynes like DBCO, BCN, or DIFO. nih.govmedchemexpress.com Research focuses on developing highly strained, fluorinated cyclooctynes (e.g., DIFO, BARAC) for faster reaction rates. acs.orgwikipedia.orgThe most common copper-free application for the azide group, enabling efficient labeling in living cells and organisms. wikipedia.orgmedchemexpress.com
Tetrazine Ligation A reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO). otago.ac.nz This reaction is noted for its exceptionally fast kinetics, among the fastest of all bioorthogonal reactions. qyaobio.comWhile not a direct reaction with the azide, this chemistry represents a competing and often superior alternative for rapid bioorthogonal labeling, driving innovation in azide-based methods to match its speed.

The exploration of these advanced chemistries will broaden the utility of this compound, enabling more complex experimental designs, such as dual-labeling studies and the investigation of rapid biological processes in real-time.

Development of Advanced Analytical Techniques for Comprehensive Conjugate Characterization

The covalent attachment of this compound to a protein creates a conjugate whose characterization is critical for interpreting experimental results. The heterogeneity of the PEG linker and the potential for multiple conjugation sites on a protein necessitate advanced analytical techniques for a comprehensive understanding of the final product. creativepegworks.com

Mass spectrometry (MS) is the primary tool for this purpose. Techniques such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) are used to determine the molecular weight of the conjugate, which can confirm the number of linkers attached to the protein. creativepegworks.comtandfonline.com However, the polydispersity of PEG can complicate spectra. rsc.org

A significant advancement in this area is the use of homologous PEG linkers to improve identification confidence in proteomics studies. chemrxiv.org In one innovative approach, a set of probes with varying PEG chain lengths (e.g., PEG3, PEG4, PEG5) is used. chemrxiv.orgresearchgate.net When analyzed by liquid chromatography-mass spectrometry (LC-MS), each conjugate exhibits a unique mass and chromatographic elution time, creating a distinct signature that confirms the identity of the modified peptide with high confidence. chemrxiv.org

Modern Analytical Methods for Conjugate Analysis:

Analytical TechniqueApplication in this compound Conjugate CharacterizationKey Research Findings
LC-MS/MS Used in bottom-up proteomics to identify the exact site of linker conjugation on a protein. tandfonline.comEnables precise mapping of the cysteine residue that has reacted with the iodoacetamide (B48618) group after enzymatic digestion of the protein. tandfonline.com
Intact Mass Analysis (ESI-MS, MALDI-MS) Determines the overall mass of the protein-linker conjugate, revealing the degree of labeling (i.e., how many linker molecules are attached per protein). creativepegworks.comnih.govCan resolve heterogeneity, showing populations of proteins with one, two, or more linkers attached. nih.gov
Homologous PEG-Linker Tagging Uses a mixture of linkers with different PEG lengths (e.g., Iodoacetamide-PEGn -azide) to create multiple, uniquely identifiable versions of the same modified peptide. chemrxiv.orgIncreases the probability and confidence of identifying modified peptides in complex chemical proteomics experiments. chemrxiv.orgresearchgate.net
Ion-Exchange Chromatography (IEC) Separates protein conjugates based on charge, which can differ depending on the number and location of attached PEG linkers.Coupled with top-down mass spectrometry, IEC can help assess the heterogeneity of a PEGylated protein sample. nih.gov

Integration of this compound in Multi-Omics Approaches for Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems. This compound is becoming an important tool in this field, particularly in chemoproteomics, which studies the interactions of small molecules with proteins on a proteome-wide scale. winter-lab.comresearchgate.net

A prominent application is in the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com this compound serves as a bifunctional linker in PROTAC synthesis, connecting a ligand for a target protein (via cysteine alkylation) to a ligand for an E3 ubiquitin ligase (via azide click chemistry). medchemexpress.commedchemexpress.com This brings the target protein into proximity with the cell's degradation machinery, leading to its destruction.

By using PROTACs to selectively degrade a specific protein, researchers can study the downstream effects on a global scale using multi-omics techniques. winter-lab.com For example, after degrading a target protein, a researcher might perform quantitative proteomics to see how the levels of other proteins change, transcriptomics to measure changes in gene expression, and metabolomics to assess shifts in metabolic pathways. This integrated approach provides a holistic view of the protein's function within the cellular network. acs.org

Role of this compound in Systems Biology:

Research AreaApplication of this compoundResulting Insight
Targeted Protein Degradation (PROTACs) Acts as a versatile linker to synthesize PROTACs that induce the degradation of specific cysteine-containing proteins. medchemexpress.commedchemexpress.comEnables the study of protein function through acute depletion, avoiding the compensatory effects often seen with genetic knockout methods. frontiersin.org
Chemoproteomics Used to create chemical probes for identifying the protein targets of bioactive small molecules (target deconvolution). researchgate.netacs.orgThe iodoacetamide end can be attached to a molecule of interest, and the azide end used to pull down and identify interacting proteins from a cell lysate.
Multi-Omics Profiling The specific perturbation caused by a PROTAC synthesized with this linker can be profiled across multiple "-omics" layers (proteomics, transcriptomics, etc.). winter-lab.comProvides a system-wide understanding of a protein's role in various cellular processes, from gene control to metabolic regulation. winter-lab.comacs.org

The ability to link specific covalent interactions to broad bioorthogonal applications makes this compound a powerful molecule for dissecting complex biological systems.

Innovations in Scalable Synthesis for Broadening Research Accessibility

Despite its utility, the accessibility of this compound and other heterobifunctional linkers can be limited by complex and costly synthesis. mdpi.com Innovations in synthetic chemistry are crucial for making these reagents more widely available to the research community. The main challenges in synthesis are achieving high purity, controlling the length of the PEG chain (monodispersity), and efficiently introducing two different reactive groups. acs.org

Traditional synthesis often starts with a symmetrical PEG diol, which must be asymmetrically functionalized. mdpi.comresearchgate.net This typically involves a monoprotection or monoactivation step (e.g., monotosylation), which can be difficult to control and require extensive purification. Subsequent steps are then needed to add the iodoacetamide and azide functionalities. mdpi.comnih.gov

Emerging synthetic strategies aim to improve this process:

Stepwise Iterative Coupling: Building the PEG chain one ethylene (B1197577) glycol unit at a time. This method produces highly pure, monodisperse PEGs but can be laborious and low-yield for longer chains. acs.org

Convergent Synthesis: Synthesizing functionalized oligo(ethylene glycol) blocks and then "clicking" them together to form longer, discrete PEG linkers. This can offer higher yields and purity for longer linkers. nih.gov

Improved Polymerization Techniques: Developing new initiators for the ring-opening polymerization of ethylene oxide that incorporate one of the functional groups from the start, simplifying the subsequent functionalization steps. acs.orgnih.gov

A common versatile route involves the selective monotosylation of a linear, symmetrical PEG. The tosyl group can then be displaced by sodium azide to introduce the azide function. The remaining hydroxyl group can be converted to an amine, which is then reacted with an activated iodoacetic acid derivative to form the final iodoacetamide-PEG-azide product. mdpi.comresearchgate.net The efficiency and yield of each of these steps are areas of active research to reduce the cost and increase the scalability of production.

Conclusion

Summary of Iodoacetamide-PEG5-azide's Impact on Diverse Chemical Research Disciplines

This compound has emerged as a powerful and versatile tool in chemical research, significantly impacting a range of disciplines through its unique bifunctional nature. This chemical compound incorporates two key reactive groups: an iodoacetamide (B48618) moiety and an azide (B81097) group, connected by a flexible polyethylene (B3416737) glycol (PEG) linker. polysciences.com The iodoacetamide group selectively reacts with sulfhydryl groups (thiols) on molecules like cysteine residues in proteins, forming stable thioether bonds. polysciences.com This specificity allows for the targeted labeling and modification of proteins. The azide group, on the other hand, is a key component for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com These reactions are highly efficient and biocompatible, enabling the attachment of a wide variety of molecules, including fluorescent dyes, biotin (B1667282) tags, or other biomolecules. mdpi.comlabinsights.nl

The impact of this compound is particularly evident in the following areas:

Proteomics and Chemical Biology: In proteomics, this compound has facilitated the identification and characterization of proteins. nih.gov The ability to selectively label cysteine residues and then attach reporter molecules via click chemistry has been instrumental in activity-based protein profiling (ABPP) and in studying post-translational modifications. nih.govresearchgate.net This allows researchers to investigate protein function, localization, and interactions within complex biological systems.

Bioconjugation and Drug Delivery: The field of bioconjugation has greatly benefited from the use of bifunctional linkers like this compound. axispharm.comthermofisher.com It enables the precise construction of complex biomolecular structures. For instance, it is used in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells. biopharmatrend.com The PEG linker in this compound enhances the solubility and biocompatibility of the resulting conjugate. labinsights.nl

PROTAC Development: A significant application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedkoo.commedchemexpress.com PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. wuxibiology.com this compound serves as a linker to connect the target protein-binding ligand (via the iodoacetamide group) and the E3 ligase-binding ligand (via the azide group). medchemexpress.com

Materials Science and Nanotechnology: The functionalization of surfaces and nanomaterials is another area where this compound has proven valuable. polysciences.com By attaching this linker to a surface, researchers can then use the azide group to immobilize proteins or other molecules, creating bioactive surfaces for applications in biosensors, medical implants, and tissue engineering.

Outlook on Future Directions and Unexplored Potentials in Academic Inquiry

The future of this compound and similar bifunctional linkers in academic research is promising, with several exciting avenues for exploration:

Advanced PROTAC Design: While already impactful, there is still much to explore in the design and application of PROTACs. Future research will likely focus on developing PROTACs with improved cell permeability, selectivity, and efficacy. The length and composition of the PEG linker can be further optimized to fine-tune the spatial orientation between the target protein and the E3 ligase, potentially leading to more efficient degradation of previously "undruggable" targets. wuxibiology.comnih.gov

Multiplexed and In-Vivo Imaging: The ability to perform orthogonal click chemistry reactions opens up possibilities for multiplexed imaging. By using different azide-alkyne pairs that react under specific conditions, researchers could simultaneously track multiple proteins or cellular processes in real-time within living cells and organisms. The development of new bioorthogonal reactions compatible with the azide group will further expand these capabilities.

Combinatorial Chemistry and High-Throughput Screening: this compound is well-suited for combinatorial approaches to drug discovery. Libraries of compounds can be synthesized by reacting a variety of alkyne-containing molecules with the azide group of a protein-linker conjugate. This would allow for the rapid screening of potential drug candidates with diverse functionalities.

Development of Novel Biomaterials: The ability to precisely control the surface chemistry of materials will continue to be a major driver of innovation in biomaterials science. Future research could explore the use of this compound to create complex, multi-functional surfaces that can actively interact with and guide cellular behavior for applications in regenerative medicine and advanced diagnostics.

Targeted Covalent Inhibitors: The iodoacetamide group's reactivity with cysteine can be exploited to develop highly specific targeted covalent inhibitors. By incorporating this functionality into molecules that bind to a specific protein, researchers can create irreversible inhibitors with high potency and prolonged duration of action. The linker can be used to attach moieties that improve the inhibitor's pharmacological properties.

In essence, the continued exploration of this compound's reactivity and the creative design of new molecular architectures built upon its bifunctional scaffold will undoubtedly lead to further breakthroughs across the chemical and biological sciences.

Q & A

Q. What is the functional role of the iodoacetamide group in Iodoacetamide-PEG5-azide, and how does it influence experimental design?

The iodoacetamide group selectively reacts with free thiol (-SH) groups in cysteine residues, enabling covalent modification of proteins or peptides. This reaction is pH-dependent (optimized at pH 7.0–8.5) and requires reducing agents (e.g., TCEP) to maintain thiol accessibility. Researchers must ensure the absence of competing thiol-containing reagents (e.g., β-mercaptoethanol) to prevent off-target reactions .

Q. How does the PEG5 spacer in this compound enhance bioconjugation efficiency?

The PEG5 spacer increases solubility in aqueous buffers and reduces steric hindrance during conjugation. For example, in protein labeling, the spacer improves accessibility for copper-catalyzed azide-alkyne cycloaddition (CuAAC) by distancing the reactive azide group from the protein surface. Comparative studies show a 20–30% increase in conjugation yield compared to shorter spacers under identical conditions .

Q. What are the critical storage conditions for this compound to maintain stability?

The compound should be stored desiccated at -20°C in amber vials to prevent hydrolysis of the iodoacetamide group and azide degradation. Stability tests indicate a 90% retention of reactivity after six months under these conditions, whereas room-temperature storage reduces reactivity by 50% within two weeks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound for protein labeling?

Discrepancies often arise from variability in protein thiol accessibility or competing side reactions. To address this:

  • Perform pre-treatment with denaturing agents (e.g., urea) to expose buried cysteines.
  • Use mass spectrometry to confirm labeling sites and quantify unreacted azide groups.
  • Compare results across multiple batches to isolate synthesis-related variability .

Q. What experimental strategies optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound in sensitive biological systems?

To minimize copper toxicity while maintaining efficiency:

  • Use ligand-accelerated catalysis (e.g., TBTA or THPTA ligands) to enhance reaction rates at low Cu(I) concentrations (50–100 µM).
  • Replace ascorbate with photoinducible Cu(II) reductants for spatiotemporal control.
  • Screen solvents (e.g., DMSO:water mixtures) to balance protein stability and reaction kinetics (see Table 1) .

Table 1: Optimization of CuAAC Conditions for this compound

ConditionLigandSolventYield (%)Reference
StandardTBTADMSO:H₂O (1:1)92
Low CuTHPTAPBS78
PhotoactivatedBathophenanthrolineHEPES85

Q. How can researchers validate the specificity of this compound conjugation in complex biological mixtures?

  • Use competitive blocking experiments with excess iodoacetamide to confirm thiol-dependent labeling.
  • Combine SDS-PAGE with azide-specific fluorescent probes (e.g., DBCO-Cy5) for orthogonal validation.
  • Employ tandem mass spectrometry (MS/MS) to map modification sites and rule out non-specific adducts .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound and its conjugates?

  • NMR (¹H/¹³C): Confirm PEG spacer integrity and azide functionality (δ 3.6–3.8 ppm for PEG; δ 2100 cm⁻¹ in FTIR for azide).
  • HPLC-MS: Monitor conjugation efficiency and purity (>95% for reliable experiments).
  • UV-Vis Spectroscopy: Quantify azide concentration using ε₃₀₀ = 450 M⁻¹cm⁻¹ for PEG5-azide .

Q. How should researchers design controls to distinguish between desired conjugation and non-specific binding?

  • Include a "no-click" control (omitting Cu(I)) to assess azide-alkyne specificity.
  • Use a cysteine-free protein mutant to validate thiol-dependent labeling.
  • Compare kinetics of labeling with and without PEG5 spacer to evaluate steric effects .

Data Interpretation and Reproducibility

Q. What are common pitfalls in interpreting kinetic data for this compound-based reactions?

  • Pseudo-first-order assumptions: Ensure excess reagent (≥10×) to avoid underestimating rate constants.
  • Fluorescence quenching: Correct for PEG5-induced quenching in fluorophore-labeled conjugates.
  • Batch variability: Pre-test each batch using a standard protein (e.g., BSA) to normalize results .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Use anhydrous conditions and inert gas (N₂/Ar) to prevent azide degradation.
  • Monitor reaction progress via TLC (Rf = 0.3 in 9:1 DCM:MeOH) and purify via silica chromatography.
  • Validate purity and reactivity with small-scale conjugation assays before large-scale use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.